![molecular formula C16H20BrN3O2 B567887 (S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate CAS No. 1208007-67-3](/img/structure/B567887.png)
(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the benzoimidazole ring, the pyrrolidine ring, and the tert-butyl ester. Researchers have employed various synthetic routes, such as condensation reactions , cyclization , and esterification . Notably, in silico ADMET predictions have guided the design of novel analogues .
Molecular Structure Analysis
The molecular structure of (S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate is crucial for understanding its properties. Computational methods, such as density functional theory (DFT) , have been used to calculate its geometry, vibrational frequencies, and absorption spectrum. These theoretical predictions can be compared with experimental data .
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential of Imidazole Containing Compounds
- Summary of Application: Imidazole is a five-membered heterocyclic moiety that is a core component of many natural products such as histidine, purine, histamine, and DNA-based structures. It has become an important synthon in the development of new drugs .
- Methods of Application: The derivatives of imidazole are synthesized through various synthetic routes and show different biological activities .
- Results or Outcomes: The derivatives of imidazole show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . There are different examples of commercially available drugs in the market which contain an imidazole ring .
Anticancer Potential
- Summary of Application: Some imidazole-containing compounds have shown potential as anticancer drugs .
- Methods of Application: These compounds are typically synthesized and then tested in vitro and in vivo for their anticancer activity .
- Results or Outcomes: While specific results vary depending on the compound and the type of cancer, some compounds have shown promising results in preliminary studies .
Antimicrobial Activity
- Summary of Application: Imidazole derivatives can exhibit antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .
- Methods of Application: These compounds are synthesized and then tested against various bacterial and fungal strains to assess their antimicrobial activity .
- Results or Outcomes: Some compounds with a substituent on the 3rd position of the imidazole ring displayed outstanding antibacterial activity .
Here are some additional potential applications of imidazole-containing compounds, which may be relevant as “(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate” contains an imidazole ring .
Antiviral Activity
- Summary of Application: Some imidazole derivatives have shown potential as antiviral agents .
- Methods of Application: These compounds are typically synthesized and then tested in vitro for their antiviral activity .
- Results or Outcomes: While specific results vary depending on the compound and the type of virus, some compounds have shown promising results in preliminary studies .
Anti-Inflammatory Activity
- Summary of Application: Imidazole derivatives can exhibit anti-inflammatory activity, making them potential candidates for the development of new anti-inflammatory drugs .
- Methods of Application: These compounds are synthesized and then tested in vitro and in vivo for their anti-inflammatory activity .
- Results or Outcomes: Some compounds have shown promising results in reducing inflammation in preliminary studies .
Antioxidant Activity
- Summary of Application: Imidazole derivatives can exhibit antioxidant activity, making them potential candidates for the development of new antioxidant drugs .
- Methods of Application: These compounds are synthesized and then tested in vitro for their antioxidant activity .
- Results or Outcomes: Some compounds have shown promising results in neutralizing free radicals in preliminary studies .
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-8-4-5-13(20)14-18-11-7-6-10(17)9-12(11)19-14/h6-7,9,13H,4-5,8H2,1-3H3,(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDCXMKEQLOWNP-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567807.png)
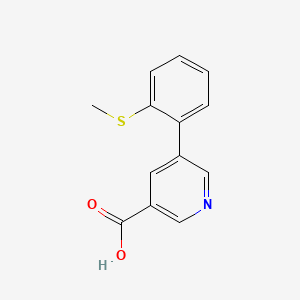
![2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B567811.png)

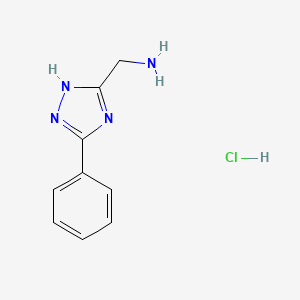
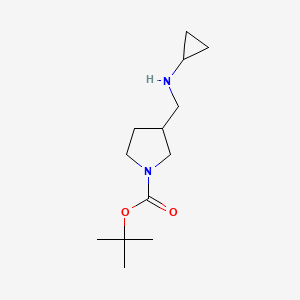

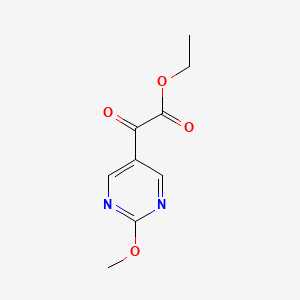
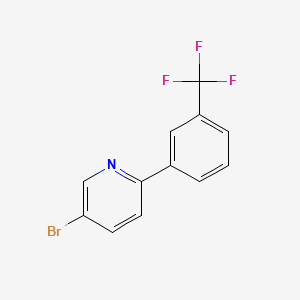
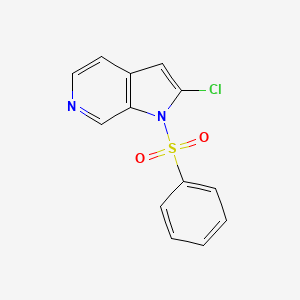
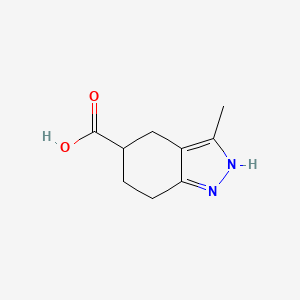
![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B567825.png)
![4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B567826.png)
![3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B567827.png)